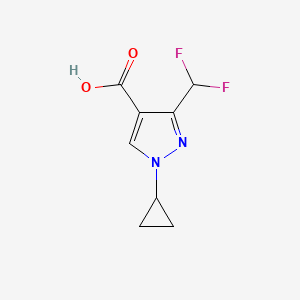
1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid” is a chemical compound . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form another intermediate. A halogen exchange reaction is then carried out with a fluorination reagent to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR and 13C NMR . The molecular weight of this compound is 176.12 g/mol .Chemical Reactions Analysis
This compound has been used in the synthesis of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These amides have been tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .Mecanismo De Acción
Target of Action
The primary target of the compound 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as EN300-395494, is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
EN300-395494 interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to an energy deficit in the cells . In molecular docking studies, it has been observed that the carbonyl oxygen atom of a similar compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .
Biochemical Pathways
The inhibition of SDH by EN300-395494 affects the citric acid cycle and the electron transport chain . These pathways are critical for ATP production, and their disruption leads to an energy deficit in the cells . This energy deficit can have downstream effects on various cellular processes that depend on ATP, leading to cell death .
Result of Action
The molecular and cellular effects of EN300-395494’s action primarily involve the disruption of energy production within the cell . By inhibiting SDH, EN300-395494 disrupts the citric acid cycle and the electron transport chain, leading to an energy deficit . This energy deficit can inhibit various ATP-dependent cellular processes, ultimately leading to cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its selectivity for 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, which reduces the risk of side effects associated with non-selective JAK inhibitors. CP-690,550 is also well-tolerated and has a favorable safety profile. However, there are some limitations to using CP-690,550 in lab experiments. CP-690,550 is a relatively new compound, and there is limited information available on its long-term effects. Additionally, CP-690,550 may not be effective in all patients, and its efficacy may vary depending on the disease being treated.
Direcciones Futuras
There are several future directions for research on CP-690,550. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the investigation of the long-term effects of CP-690,550 and other JAK inhibitors. Additionally, researchers are exploring the potential use of JAK inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease.
In conclusion, CP-690,550 is a promising compound that has shown potential in the treatment of various autoimmune diseases. Its selectivity for 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid and favorable safety profile make it a promising candidate for further research and development. While there are some limitations to using CP-690,550 in lab experiments, its potential therapeutic applications make it an important compound for scientific research.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune system. In clinical trials, CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHKLAZNGXOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137729-16-7 |
Source


|
| Record name | 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

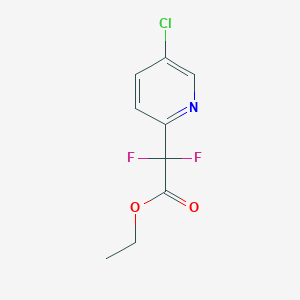
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)
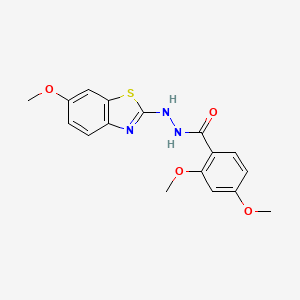
![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)
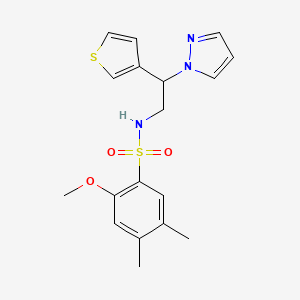
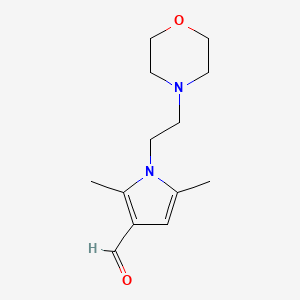
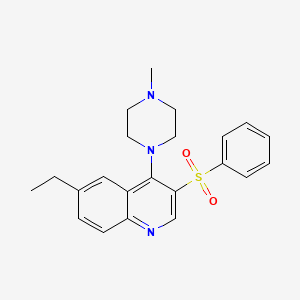
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)
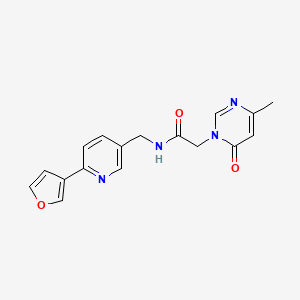
![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2622125.png)
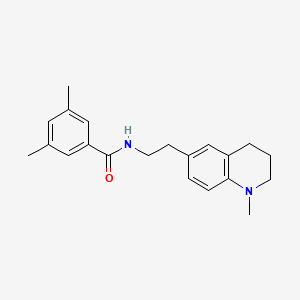
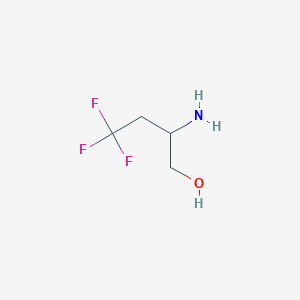
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)